(Z)-1-chloro-3,3,3-trifluoropropene

Catalog No.
S8192603
CAS No.
M.F
C3H2ClF3
M. Wt
130.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-1-chloro-3,3,3-trifluoropropene

Product Name

(Z)-1-chloro-3,3,3-trifluoropropene

IUPAC Name

(Z)-1-chloro-3,3,3-trifluoroprop-1-ene

Molecular Formula

C3H2ClF3

Molecular Weight

130.49 g/mol

InChI

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H/b2-1-

InChI Key

LDTMPQQAWUMPKS-UPHRSURJSA-N

SMILES

C(=CCl)C(F)(F)F

Canonical SMILES

C(=CCl)C(F)(F)F

Isomeric SMILES

C(=C\Cl)\C(F)(F)F

(Z)-1-chloro-3,3,3-trifluoropropene is an unsaturated chlorofluorocarbon with the chemical formula C₃H₂ClF₃. This compound exists in two isomeric forms, Z- (cis-) and E- (trans-), with the Z-isomer being of particular interest due to its lower global warming potential compared to traditional refrigerants. At room temperature, it appears as a colorless liquid and is primarily utilized in refrigeration and air conditioning systems due to its environmentally friendly attributes and thermal stability .

  • Substitution Reactions: It can react with nucleophiles such as hydroxide ions to produce 3,3,3-trifluoro-1-propanol.
  • Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated derivatives.
  • Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene) .

The synthesis of (Z)-1-chloro-3,3,3-trifluoropropene typically involves two main steps:

  • Fluorination: Starting from 1,1,1,3,3-pentachloropropane, this compound is reacted with hydrogen fluoride in the presence of a catalyst to yield 1-chloro-3,3,3-trifluoropropane.
  • Dehydrohalogenation: The resulting 1-chloro-3,3,3-trifluoropropane undergoes further dehydrohalogenation to form (Z)-1-chloro-3,3,3-trifluoropropene .

Industrial methods often utilize solid catalysts and gas-phase reactions to optimize yield and selectivity.

(Z)-1-chloro-3,3,3-trifluoropropene has several notable applications:

  • Refrigerants: It serves as an environmentally friendly refrigerant in air conditioning systems due to its low global warming potential.
  • Foaming Agents: The compound is utilized as a blowing agent in the production of polyurethane foams.
  • Heat Transfer Fluids: Its thermal stability makes it suitable for use in heat transfer applications.
  • Cleaning Agents: Its chemical properties allow it to function effectively as a cleaning solvent in various industrial processes .

Research on the interaction of (Z)-1-chloro-3,3,3-trifluoropropene with other chemical species has focused on its reactivity with hydroxyl radicals and other nucleophiles. Studies indicate that it reacts readily with hydroxyl radicals in gas-phase reactions . This reactivity is essential for understanding its atmospheric behavior and potential environmental impacts.

(Z)-1-chloro-3,3,3-trifluoropropene can be compared with several similar compounds:

Compound NameGlobal Warming PotentialToxicity LevelKey Features
1,1,1,2-TetrafluoroethaneModerateLowWidely used refrigerant but higher GWP than (Z)-isomer
1,1,1,3,3-PentafluoropropaneLowModerateBetter thermal stability but higher toxicity
2-Chloro-1,1-difluoroethyleneHighHighLess environmentally friendly

These comparisons highlight the unique properties of (Z)-1-chloro-3,3,3-trifluoropropene as a preferred choice for applications requiring lower environmental impact while maintaining effective performance characteristics .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

129.9797122 g/mol

Monoisotopic Mass

129.9797122 g/mol

Heavy Atom Count

7

Dates

Last modified: 02-18-2024

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